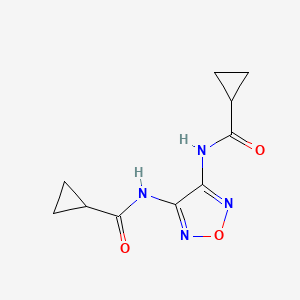

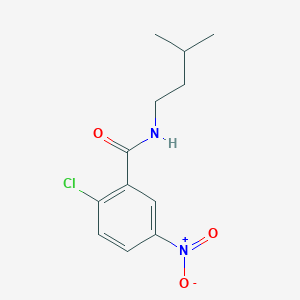

3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a complex organic compound. It is a derivative of benzamide and contains a nitro group and a tetrazole group . The tetrazole group is a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, the synthesis of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives involves a two-step synthetic approach . Another example is the synthesis of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole, which starts from 3-amino-1,2,4-triazol-5-carbonitrile . The synthesis process modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .

Molecular Structure Analysis

The molecular structure of 3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.

Applications De Recherche Scientifique

Energetic Materials Development

The tetrazole skeleton of 3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide makes it a prime candidate for the development of nitrogen-rich energetic materials . These materials are sought after for their high nitrogen content, energy density, and good thermal stability. They are used in applications ranging from pyrotechnics to explosives .

Pharmaceutical Applications

Tetrazoles, such as the one present in this compound, are known to act as nonclassical bioisosteres of carboxylic acids. This property is leveraged in medicinal chemistry where tetrazoles are used in drug design for their ability to penetrate cell membranes more effectively than carboxylic acids, leading to enhanced pharmaceutical activity .

Material Chemistry

In material science, the electron-donating and electron-withdrawing properties of tetrazoles are utilized. The planar structure of tetrazole favors stabilization of electrostatic repulsion, which is advantageous for receptor–ligand interactions. This makes it useful in the design of new materials with specific electronic properties .

Environmental Safety

The environmental friendliness of nitrogen-rich compounds like 3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a significant advantage. They are used to develop materials that are less harmful to the environment compared to traditional energetic materials, which often contain elements like lead .

Analytical Chemistry

In analytical chemistry, the unique properties of tetrazoles can be exploited for the detection and quantification of various substances. The compound’s reactivity and stability under different conditions make it a valuable tool in developing new analytical methods .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry, where its tetrazole ring can undergo various chemical reactions to create a wide range of derivatives. These derivatives can then be used for further research or as intermediates in the synthesis of more complex molecules .

Propriétés

IUPAC Name |

3-nitro-N-(2-propyltetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O3/c1-2-6-16-14-11(13-15-16)12-10(18)8-4-3-5-9(7-8)17(19)20/h3-5,7H,2,6H2,1H3,(H,12,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWHPQSTWOUTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)

![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)

![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)

![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)

![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)

![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)